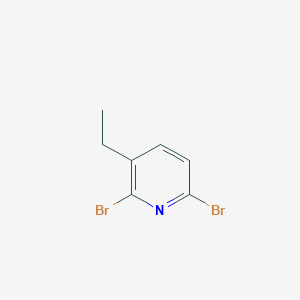

2,6-Dibromo-3-ethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

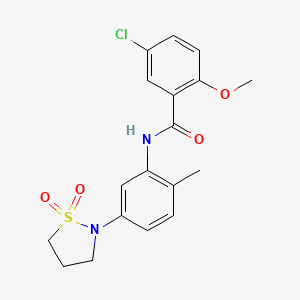

2,6-Dibromo-3-ethylpyridine is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It is not intended for human or veterinary use and is used only for research.

Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10°C .Aplicaciones Científicas De Investigación

Coordination Chemistry and Sensing Applications

Derivatives of pyridine, such as 2,6-di(pyrazolyl)pyridines, are utilized for their ligand properties, offering both advantages and disadvantages compared to terpyridines. These derivatives have found applications in creating luminescent lanthanide compounds for biological sensing, indicating the potential of pyridine derivatives, including 2,6-Dibromo-3-ethylpyridine, in developing sensing materials for biological and chemical detection (Halcrow, 2005).

Catalysis

Diiminopyridyl metal complexes, a category to which this compound derivatives could conceivably belong, have seen significant interest for their catalytic properties. Initially discovered for their use in ethylene polymerization, these complexes have been part of the so-called postmetallocene revolution, highlighting their versatility and impact in catalysis (Flisak & Wen‐Hua Sun, 2015).

Organic Synthesis and Materials Science

Terpyridines and their complexes, which are structurally related to this compound, find applications across various fields including materials science (e.g., photovoltaics), biomedicine (e.g., DNA intercalation), and organometallic catalysis. This indicates the potential of this compound in similar domains, especially in organic synthesis and the development of new materials (Winter, Newkome, & Schubert, 2011).

Geroprotective Effects

While not directly related to this compound, research on closely related pyridine derivatives has explored their potential as geroprotectors, substances that could retard aging. This suggests the broader utility of pyridine derivatives in medicinal chemistry and healthcare (Emanuel & Obukhova, 1978).

Supramolecular Chemistry

Pyridine derivatives are pivotal in supramolecular chemistry, particularly as building blocks for creating complex structures. Their ability to act as ligands for forming versatile coordination compounds enables the design of sophisticated molecular architectures with potential applications in nanotechnology, catalysis, and materials science (Constable, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dibromo-3-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVXQNUVVKUURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)

![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)

![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)